L-2-Aminobutanol-d5
Overview
Description
L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Resolution Method: One common method involves the resolution of racemic 2-aminobutanol using L (+)-tartaric acid to form diastereomeric salts, which are then separated.
Hydrogenation Method: Another method involves dissolving (S)-2-aminobutanol in deionized water, adjusting the pH to 1-5, and adding a supported metal catalyst.
Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also participate in reductive amination, where a carbonyl group is converted into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by another nucleophile.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .
Comparison with Similar Compounds
L-2-Aminobutanol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.
(S)-2-Amino-1-butanol: Another chiral amino alcohol used in organic synthesis and pharmaceutical applications.
Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.
Biological Activity
L-2-Aminobutanol-d5 is a deuterated derivative of 2-aminobutanol, which is an important compound in various biochemical and pharmaceutical applications. The biological activity of this compound has been investigated in several studies, focusing on its role as a chiral building block in drug synthesis, its potential therapeutic applications, and its metabolic pathways. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.
This compound is characterized by the presence of five deuterium atoms, which enhance its stability and tracking in metabolic studies. It can be synthesized through various methods, including the reduction of 2-aminobutyric acid or via enzymatic processes involving transaminases. The synthesis methods are crucial for obtaining high-purity samples suitable for biological assays.
Biological Activity Overview
This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:
- Antiviral Activity : Research has indicated that derivatives of aminobutanol can serve as intermediates in the synthesis of antiviral agents. For instance, biocatalytic methods have been employed to produce antiviral drugs where this compound may play a role as a synthetic precursor .
- Neuroprotective Effects : Some studies suggest that aminobutanols can exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems .
Table 1: Biological Activity Summary of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antiviral | Intermediate in drug synthesis | |
Neuroprotective | Potential modulation of neurotransmitters | |
Cytotoxicity | Low cytotoxic effects in specific assays |
Case Studies
- Antiviral Synthesis : A study highlighted the use of this compound in synthesizing nucleoside analogs for antiviral therapies. The compound's structure allows for modifications that enhance the efficacy against viral replication pathways .
- Neuroprotection : In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases, although further clinical studies are required to validate these findings .
- Metabolic Pathways : Research on the metabolism of this compound indicates that its deuterated form can provide insights into metabolic pathways due to the distinct mass differences observed in mass spectrometry analyses. This can help trace its bioactivity and interactions within biological systems .
Research Findings
The following key findings have emerged from recent studies:
- Stability and Metabolism : this compound exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it a preferred choice for long-term studies .
- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption characteristics, which are critical for drug development processes .
Properties
IUPAC Name |
(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPETKZIGVZRE-JWUQSEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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